3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone 3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18537046
InChI: InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1
SMILES:
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol

3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone

CAS No.:

Cat. No.: VC18537046

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone -

Specification

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
IUPAC Name (4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1
Standard InChI Key JEMQXSATDVOKQF-SFHVURJKSA-N
Isomeric SMILES COC1=CC=C(C=C1)OCCCCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone belongs to the oxazolidinone family, characterized by a five-membered ring containing oxygen and nitrogen. Its IUPAC name, (4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one, reflects the stereochemistry at the C4 position and the substitution pattern . The compound’s structure includes a benzyl group at C4 and a 5-(4-methoxyphenoxy)pentanoyl moiety at C3, contributing to its chiral properties and biological activity .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₅NO₅
Molecular Weight383.44 g/mol
Boiling Point579.8±30.0 °C (Predicted)
Density1.202±0.06 g/cm³ (Predicted)
SolubilityDichloromethane, Ethyl Acetate

Stereochemical Considerations

The (4S) configuration ensures enantiomeric purity, critical for its role as a chiral auxiliary in synthesizing biologically active molecules like Stigmatellin A . Stereochemical integrity is maintained through asymmetric synthesis techniques, such as using (S)-4-benzyl-2-oxazolidinone as a precursor .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three primary steps:

  • Carboxyl Reduction: 2-Amino-benzene ethylformic acid undergoes reduction using agents like sodium borohydride, yielding aminophenylpropyl alcohol .

  • Cyclization: The alcohol reacts with diethyl carbonate under microwave irradiation (60–120°C), forming the oxazolidinone ring with high regioselectivity .

  • Acylation: Propionyl chloride is introduced in tetrahydrofuran at -10–0°C, followed by warming to 15–50°C to complete the reaction .

Key Reaction Conditions:

  • Microwave Assistance: Reduces reaction time from hours to minutes while improving yield (≥90% per step) .

  • Solvent Optimization: Tetrahydrofuran and ethyl acetate minimize side reactions .

Green Chemistry Innovations

The adoption of microwave synthesis aligns with sustainable practices by reducing solvent volumes by 40–60% compared to conventional methods . Chromatographic purification ensures >95% purity, critical for pharmaceutical intermediates .

Physicochemical Properties

Thermal Stability

The compound’s high predicted boiling point (579.8°C) suggests stability under elevated temperatures, advantageous for storage and handling . Differential scanning calorimetry (DSC) data would further elucidate its phase transitions.

Solubility and Partitioning

Lipophilic character (logP ≈ 3.8) derived from the benzyl and methoxyphenoxy groups enhances membrane permeability, though aqueous solubility is limited . This property necessitates formulation strategies for in vivo applications.

Biological Activity and Applications

Mechanism of Action

As an oxazolidinone derivative, the compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing tRNA accommodation. This mechanism parallels linezolid, though direct evidence for this compound remains speculative.

Intermediate in Stigmatellin A Synthesis

Stigmatellin A, a respiratory chain inhibitor, relies on this compound for introducing chirality during its synthesis . The oxazolidinone ring serves as a temporary stereochemical controller, later removed in downstream steps .

PrecautionRecommendation
Personal Protective EquipmentGloves, lab coat, goggles
VentilationUse fume hoods
StorageCool, dry place (<25°C)

Future Directions and Research Gaps

Pharmacokinetic Studies

No data exists on absorption, distribution, metabolism, or excretion (ADME). In vitro assays using Caco-2 cells could predict intestinal permeability, guiding formulation development.

Antibacterial Efficacy Screening

While structurally related to antibiotics, this compound’s efficacy against Gram-positive pathogens (e.g., MRSA) remains untested. Broth microdilution assays would quantify minimum inhibitory concentrations (MICs).

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